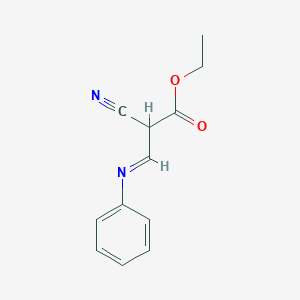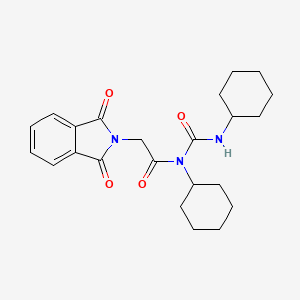![molecular formula C6H14N2O2 B14006370 Propanoicacid, 2-[1-(1-methylethyl)hydrazinyl]- CAS No. 89937-49-5](/img/structure/B14006370.png)
Propanoicacid, 2-[1-(1-methylethyl)hydrazinyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanoicacid, 2-[1-(1-methylethyl)hydrazinyl]- is a chemical compound with the molecular formula C6H14N2O2 It is known for its unique structure, which includes a hydrazinyl group attached to a propanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propanoicacid, 2-[1-(1-methylethyl)hydrazinyl]- typically involves the reaction of isopropylhydrazine with propanoic acid under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of Propanoicacid, 2-[1-(1-methylethyl)hydrazinyl]- can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient and cost-effective production of the compound in large quantities. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Propanoicacid, 2-[1-(1-methylethyl)hydrazinyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted hydrazinyl derivatives.
Aplicaciones Científicas De Investigación
Propanoicacid, 2-[1-(1-methylethyl)hydrazinyl]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mecanismo De Acción
The mechanism of action of Propanoicacid, 2-[1-(1-methylethyl)hydrazinyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes, making the compound a valuable tool in biochemical research.
Comparación Con Compuestos Similares
Similar Compounds
- Propanoic acid, 2-methyl-, 1-methylethyl ester
- Isobutyric acid, isopropyl ester
- Isopropyl isobutyrate
Uniqueness
Propanoicacid, 2-[1-(1-methylethyl)hydrazinyl]- is unique due to the presence of the hydrazinyl group, which imparts distinct chemical and biological properties This differentiates it from other similar compounds that lack this functional group
Propiedades
Número CAS |
89937-49-5 |
|---|---|
Fórmula molecular |
C6H14N2O2 |
Peso molecular |
146.19 g/mol |
Nombre IUPAC |
2-[amino(propan-2-yl)amino]propanoic acid |
InChI |
InChI=1S/C6H14N2O2/c1-4(2)8(7)5(3)6(9)10/h4-5H,7H2,1-3H3,(H,9,10) |
Clave InChI |
SHXZSCCKOFJJMQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(C(C)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


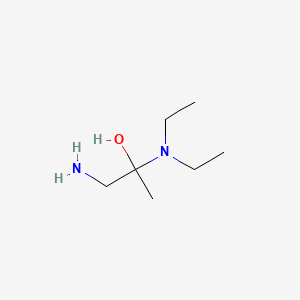

acetic acid](/img/structure/B14006295.png)

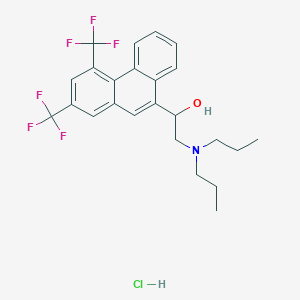
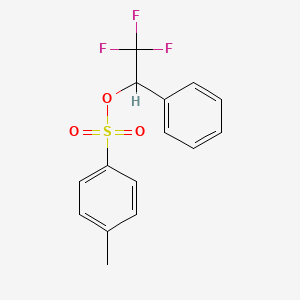
![[1-(4-fluorophenyl)-1-phenylprop-2-ynyl] N,N-dimethylcarbamate](/img/structure/B14006313.png)
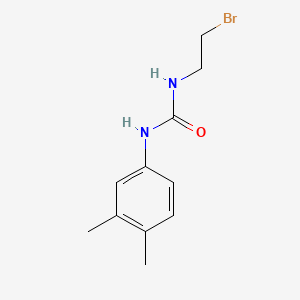

![[(2-Ethoxyethyl)sulfanyl]benzene](/img/structure/B14006325.png)


